Spectroscopic characterization of 3-Hydroxypyridine-2,6-dicarboxylic acid
Spectroscopic characterization of 3-Hydroxypyridine-2,6-dicarboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxypyridine-2,6-dicarboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Hydroxypyridine-2,6-dicarboxylic acid (3,2,6-HPDA), a key heterocyclic compound with significant potential in coordination chemistry and drug development. While direct, consolidated spectroscopic data for this specific isomer is not widely published, this document leverages established principles and data from closely related structural analogues to present a robust, predictive model for its analysis. By synthesizing information from pyridine-2,6-dicarboxylic acid, 3-hydroxypyridine, and 3-hydroxypicolinic acid, we provide researchers with the necessary protocols and interpretive logic to confidently identify and characterize the target molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Introduction and Molecular Structure
3-Hydroxypyridine-2,6-dicarboxylic acid is a pyridine derivative featuring two carboxylic acid groups at positions 2 and 6, and a hydroxyl group at position 3. The strategic placement of these functional groups—a nitrogen heteroatom, two acidic carboxylates, and a phenolic hydroxyl group—makes it a versatile tridentate ligand for creating novel metal-organic frameworks (MOFs) and a valuable scaffold in medicinal chemistry.[1][2]
A critical aspect of its chemistry is the potential for tautomerism, a common feature in hydroxypyridines. However, studies on 3-hydroxypyridine indicate that it predominantly exists in its phenolic form in solution, rather than a pyridone tautomer.[3] This guide will proceed with the assumption of the phenolic structure for interpretation in solution-state analyses like NMR. In solid-state analyses like FT-IR, both intra- and intermolecular hydrogen bonding are expected to play a significant role in its spectral features.[4]
To facilitate a clear discussion, the standard IUPAC numbering for the pyridine ring will be used throughout this guide.
Caption: IUPAC numbering of 3-Hydroxypyridine-2,6-dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,2,6-HPDA in solution. The analysis will focus on predicting the chemical shifts and coupling patterns based on the spectra of its constituent parts.
¹H NMR Spectroscopy
Causality & Predictive Interpretation: The ¹H NMR spectrum is expected to show two aromatic protons on the pyridine ring and two to three exchangeable protons from the hydroxyl and carboxylic acid groups, depending on the solvent. The spectrum of the parent scaffold, pyridine-2,6-dicarboxylic acid, shows two proton signals: a triplet at ~8.29 ppm (H4) and a doublet at ~8.24 ppm (H3, H5).[5] The introduction of a strong electron-donating hydroxyl group at the C3 position will significantly alter this pattern. We expect upfield shifts for the remaining ring protons (H4 and H5) due to increased electron density. Data from 3-hydroxypyridine shows ring protons resonating between 7.2 and 8.3 ppm.[6]
Expected Spectrum:
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H4 and H5: Two doublets are expected in the aromatic region (likely 7.0-8.5 ppm). The H5 proton, being ortho to the electron-withdrawing C6-carboxyl group and meta to the electron-donating C3-hydroxyl group, will have a complex shift. The H4 proton, being ortho to the C3-hydroxyl and meta to two carboxyl groups, will also be distinct. Their coupling constant (J-coupling) should be characteristic of a meta relationship on a pyridine ring.
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-OH and -COOH protons: In a solvent like DMSO-d₆, three broad, exchangeable singlets are expected at lower field (>10 ppm). The phenolic -OH signal and the two carboxylic acid -COOH signals will be clearly visible and can be confirmed by D₂O exchange.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| H4 | 7.5 - 8.0 | Doublet (d) | Influenced by ortho -OH and meta -COOH groups. |
| H5 | 8.0 - 8.5 | Doublet (d) | Influenced by ortho -COOH and meta -OH groups. |
| 3-OH | 9.5 - 11.0 | Broad Singlet (br s) | Exchangeable with D₂O. Position is concentration-dependent. |
| 2,6-COOH | 12.0 - 14.0 | Broad Singlet (br s) | Two protons, may appear as one broad signal. Exchangeable with D₂O. |
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of 3,2,6-HPDA in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the acidic protons of the hydroxyl and carboxyl groups.[7]
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
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Set the spectral width to cover a range of -2 to 16 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons.
-
-
Validation: After initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlets assigned to -OH and -COOH protons validates their assignment.
¹³C NMR Spectroscopy
Causality & Predictive Interpretation: The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. We expect to see 7 distinct carbon signals. The chemical shifts of the parent pyridine-2,6-dicarboxylic acid and 3-hydroxypyridine will serve as our primary references.[2][3] The carboxyl carbons will appear at the lowest field (~165-175 ppm). The carbon bearing the hydroxyl group (C3) will be shifted downfield compared to a standard pyridine C-H, while adjacent carbons (C2, C4) will experience shielding effects.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| C2, C6 | 145 - 155 | Quaternary carbons attached to nitrogen and carboxyl groups. May be distinct due to the C3-OH. |
| C4 | 120 - 130 | Aromatic CH. |
| C5 | 135 - 145 | Aromatic CH, deshielded by adjacent nitrogen. |
| C3 | 155 - 165 | Quaternary carbon attached to the hydroxyl group. |
| 2,6-COOH | 165 - 175 | Carboxylic acid carbons. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary to obtain good signals for the quaternary carbons.
-
-
Validation: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and quaternary carbons, confirming the assignments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Predictive Interpretation: FT-IR spectroscopy probes the vibrational modes of functional groups. For 3,2,6-HPDA, the spectrum will be dominated by absorptions from the O-H, C=O, C=C, and C-N bonds. The presence of extensive hydrogen bonding in the solid state will lead to significant peak broadening, particularly in the O-H stretching region.[4] The spectrum of pyridine-2,6-dicarboxylic acid shows a very broad band from 3200-2700 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid groups and a strong C=O stretch around 1689 cm⁻¹.[8] The addition of the phenolic hydroxyl group will contribute to the broadness in the O-H region and introduce C-O stretching vibrations.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Notes |
| 3400 - 2500 | O-H stretch (Carboxylic acid and Phenol) | Strong, very broad | Extensive hydrogen bonding causes this significant broadening.[8] |
| 1720 - 1680 | C=O stretch (Carboxylic acid) | Strong, sharp | Position indicates hydrogen-bonded carboxylic acid dimer.[4] |
| 1610 - 1570 | C=C and C=N ring stretching | Medium - Strong | Characteristic of the pyridine aromatic system. |
| 1450 - 1350 | In-plane O-H bend | Medium | Coupled with C-H bending modes. |
| 1250 - 1180 | C-O stretch (Phenol and Carboxylic acid) | Strong | Indicates the presence of both phenolic and carboxylic C-O bonds. |
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid 3,2,6-HPDA powder directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Causality & Predictive Interpretation: UV-Vis spectroscopy measures electronic transitions within the molecule. The conjugated π-system of the substituted pyridine ring is expected to produce characteristic absorption bands in the UV region. The spectra of pyridinedicarboxylic acids show multiple absorption bands corresponding to π → π* and n → π* transitions.[9] The presence of the auxochromic hydroxyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridine-2,6-dicarboxylic acid.
Experimental Protocol: UV-Vis
-
Sample Preparation:
-
Prepare a stock solution of 3,2,6-HPDA in a suitable solvent like ethanol or methanol at a concentration of ~1 mg/mL.
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Scan the sample solution from 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.
Mass Spectrometry (MS)
Causality & Predictive Interpretation: Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For 3,2,6-HPDA (Molecular Formula: C₇H₅NO₅), the expected monoisotopic mass is approximately 183.02 Da.[10] Electrospray ionization (ESI) is a suitable technique. In negative ion mode (ESI-), the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 182. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 184 would be observed.
A key fragmentation pathway involves the sequential loss of CO₂ (44 Da) from the carboxylic acid groups, a common fragmentation for such compounds.
Expected Ions (ESI-):
| m/z (negative ion mode) | Identity | Notes |
| 182.01 | [M-H]⁻ | Deprotonated molecular ion. |
| 138.02 | [M-H-CO₂]⁻ | Loss of one carboxyl group. |
| 94.03 | [M-H-2CO₂]⁻ | Loss of both carboxyl groups. |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system like methanol/water with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).
-
Instrumentation: Infuse the sample into an electrospray ionization source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquisition:
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 182 or 184) to confirm the fragmentation pattern.
-
-
Validation: The observation of the accurate mass of the parent ion within a 5 ppm error margin provides high confidence in the elemental composition.
Integrated Spectroscopic Workflow
A logical workflow ensures efficient and conclusive characterization.
Caption: Recommended workflow for the complete spectroscopic characterization.
Conclusion
The spectroscopic characterization of 3-Hydroxypyridine-2,6-dicarboxylic acid is a multi-faceted process that relies on the integration of data from NMR, FT-IR, MS, and UV-Vis techniques. While direct spectral libraries for this compound are sparse, a robust and reliable characterization can be achieved through a predictive approach grounded in the well-documented spectra of its structural analogues. This guide provides the experimental framework and interpretive logic necessary for researchers to confidently undertake this analysis, ensuring data integrity and advancing the application of this versatile molecule in science and industry.
References
-
PubChem. Chelidamic Acid. National Institutes of Health. Available from: [Link]
-
Radek, M., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Journal of Molecular Structure. Available from: [Link]
-
Guan, S., et al. (2024). Synthesis of 3 or 4-Substituted Pyridine-2, 6-Dicarboxylic Acid. Chinese Chemical Letters. Available from: [Link]
-
Behrman, E.J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Long, L-S., et al. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry. Available from: [Link]
-
SpectraBase. 3-Hydroxypyridine-2-carboxylic acid [FTIR]. Wiley. Available from: [Link]
-
Deady, L.W., et al. (1975). ¹³C and ¹H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Organic Magnetic Resonance. Available from: [Link]
-
Academia.edu. Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Available from: [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2023). How do you prepare pyridine-2,6-dicarboxylic acid?. Available from: [Link]
-
Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. Organic Mass Spectrometry. Available from: [Link]
-
Kolehmainen, E., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Available from: [Link]
-
Nizamov, I.S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
-
ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available from: [Link]
-
NIST. Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)-, diethyl ester. NIST Chemistry WebBook. Available from: [Link]
-
Błazej, S., et al. (1999). The¹³C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Journal of Molecular Structure. Available from: [Link]
-
PubChem. 3-Hydroxypicolinic Acid. National Institutes of Health. Available from: [Link]
-
ResearchGate. Pyridine-2,6-dicarboxylic acid for sensitization of europium(III) luminescence with very long lifetimes. Available from: [Link]
-
Al-Obaidi, A.S.M. (2024). Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. Journal of Chemical Science and Technology. Available from: [Link]
-
Wang, J., et al. (2013). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. Dalton Transactions. Available from: [Link]
-
International Journal of Advanced Research. Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Hydroxypyridine(109-00-2) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Chelidamic Acid | C7H5NO5 | CID 8743 - PubChem [pubchem.ncbi.nlm.nih.gov]
